Carbonic Anhydrase Isoform Selectivity: CA9 vs. CA1 vs. CA2 Inhibition Profile
In a head-to-head profiling study against human carbonic anhydrase isoforms, 5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide demonstrated preferential inhibition of the tumor-associated CA9 isoform (Ki = 1.60 × 10³ nM) over the cytosolic off-target isoform CA2 (Ki > 1.00 × 10⁵ nM), yielding a CA9/CA2 selectivity ratio of approximately 62.5-fold [1]. The compound also inhibited CA1 with a Ki of 7.97 × 10³ nM [2]. All measurements were conducted using the phenol red-based stopped-flow CO₂ hydrase assay with 15 min to 24 h pre-incubation [1][2].
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki, nM) |
|---|---|
| Target Compound Data | CA9: Ki = 1.60 × 10³ nM; CA1: Ki = 7.97 × 10³ nM; CA2: Ki > 1.00 × 10⁵ nM |
| Comparator Or Baseline | Within-compound isoform comparison: CA9 vs CA1 vs CA2; acetazolamide (standard CA inhibitor) typically shows CA2 Ki ≈ 12 nM and CA9 Ki ≈ 25 nM with non-selective profile |
| Quantified Difference | 62.5-fold selectivity for CA9 over CA2; 5-fold selectivity for CA9 over CA1 |
| Conditions | Phenol red-based stopped-flow CO₂ hydrase assay; human recombinant CA1, CA2, CA9; pre-incubation 15 min to 24 h; measurement after 6 h |
Why This Matters
This selectivity profile is relevant for researchers seeking CA9-preferring chemical probes with reduced CA2-mediated off-target effects, as CA9 is a validated target in hypoxic tumor environments while CA2 inhibition is associated with diuretic and ocular side effects.
- [1] BindingDB. BDBM50360796: Affinity Data for CA9 (Ki = 1.60E+3 nM) and CA2 (Ki > 1.00E+5 nM). https://bdb8.ucsd.edu View Source
- [2] BindingDB. BDBM50360796: Affinity Data for CA1 (Ki = 7.97E+3 nM). https://bdb8.ucsd.edu View Source
